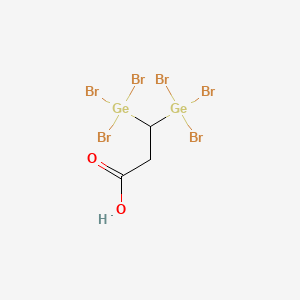

3,3-Bis(tribromogermyl)propanoic acid

Description

3,3-Bis(tribromogermyl)propanoic acid is a germanium-containing organometallic compound with the formula C₃H₄(GeBr₃)₂CO₂H. Its structure features two tribromogermyl (GeBr₃) groups attached to the β-carbon of a propanoic acid backbone. This compound is notable for its high bromine content (≈70% by mass) and germanium’s unique electronic properties, which may confer thermal stability and reactivity distinct from carbon- or silicon-based analogs. Potential applications include flame retardants, catalysts, or precursors for advanced materials, though its biological activity remains unexplored compared to pharmaceutical propanoic acid derivatives .

Properties

CAS No. |

92567-99-2 |

|---|---|

Molecular Formula |

C3H4Br6Ge2O2 |

Molecular Weight |

696.7 g/mol |

IUPAC Name |

3,3-bis(tribromogermyl)propanoic acid |

InChI |

InChI=1S/C3H4Br6Ge2O2/c4-10(5,6)2(1-3(12)13)11(7,8)9/h2H,1H2,(H,12,13) |

InChI Key |

ZHXKSUFATYJVHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C([Ge](Br)(Br)Br)[Ge](Br)(Br)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3-Bis(tribromogermyl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution of chlorine atoms with tribromogermyl groups. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

3,3-Bis(tribromogermyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding germanium oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.

Scientific Research Applications

3,3-Bis(tribromogermyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

Biology: The compound’s unique properties make it a subject of study in the development of new biomaterials and bioactive molecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,3-Bis(tribromogermyl)propanoic acid involves the interaction of its germanium atoms with various molecular targets. The tribromogermyl groups can form coordination complexes with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through pathways involving the formation of germanium-oxygen or germanium-carbon bonds, which can alter the chemical and physical properties of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Germanium-Containing Compounds

Germanium-based compounds are rare in commercial applications but valued in niche fields like semiconductor manufacturing. Compared to triphenylgermane (GePh₃), the tribromogermyl groups in 3,3-bis(tribromogermyl)propanoic acid enhance electrophilicity and oxidative stability due to bromine’s electron-withdrawing effects. The Ge–Br bond (bond energy ≈ 264 kJ/mol) is weaker than Ge–C bonds (≈305 kJ/mol), making the compound more reactive in substitution reactions. By contrast, germanium dioxide (GeO₂), a common industrial material, lacks organic functionalization, limiting its utility in synthesis. The propanoic acid moiety in the target compound also enables solubility in polar solvents, unlike purely hydrocarbon germanium analogs .

Comparison with Halogenated Propanoic Acid Derivatives

Halogenated propanoic acids, such as 3-bromopropanoic acid () or 3-{[(4-bromophenyl)carbamoyl]amino}propanoic acid (), exhibit distinct properties. Bromine in these compounds typically enhances acidity; for example, 3-bromopropanoic acid has a pKa ≈ 2.8 (vs. 4.8 for propionic acid). However, in 3,3-bis(tribromogermyl)propanoic acid, bromine’s role shifts to steric and electronic modulation of the germanium centers rather than direct acid-strengthening. Additionally, the GeBr₃ groups increase molecular weight (≈760 g/mol) significantly compared to simpler halogenated analogs (e.g., 3-bromopropanoic acid: 153 g/mol), impacting volatility and thermal decomposition thresholds .

Comparison with Aryl-Substituted Propanoic Acids (Pharmaceuticals)

Arylpropanoic acids like ibuprofen (α-(4-isobutylphenyl)propanoic acid) and felbinac (4-biphenylacetic acid) () are widely used as anti-inflammatory drugs. Their activity stems from COX enzyme inhibition via aryl group interactions. In contrast, 3,3-bis(tribromogermyl)propanoic acid’s bulky GeBr₃ substituents likely preclude binding to biological targets, rendering it pharmacologically inert. This highlights a key divergence: halogenated germanium compounds may prioritize industrial over biomedical applications .

Thermal and Chemical Stability Analysis

The thermal stability of 3,3-bis(tribromogermyl)propanoic acid is expected to exceed that of purely organic propanoic acids due to germanium’s metalloid character and bromine’s flame-retardant properties. For instance, polybrominated diphenyl ethers (PBDEs) decompose above 300°C, whereas GeBr₃-containing compounds may resist degradation until higher temperatures. Chemically, the Ge–Br bonds are susceptible to nucleophilic attack (e.g., by water or amines), unlike the robust C–Br bonds in 3-bromopropylbenzene (). This reactivity could be exploited in synthesizing germanium-coordinated polymers or ligands .

Data Table: Comparative Properties of Propanoic Acid Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | pKa (approx.) | Primary Application |

|---|---|---|---|---|

| 3,3-Bis(tribromogermyl)propanoic acid | ~760 | GeBr₃ (β-position) | ~3.2* | Flame retardants, catalysts |

| Ibuprofen | 206.3 | 4-isobutylphenyl (α) | 4.9 | NSAID |

| 3-Bromopropanoic acid | 152.9 | Br (β) | 2.8 | Organic synthesis |

| 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid | 287.1 | Br, urea linkage | ~4.5 | Pharmaceutical impurity standard |

*Estimated based on halogenation effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.